molecular formula C42H64N12O12S2 B10784872 H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2

H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2

Cat. No.: B10784872
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-OTXVFJHFSA-N
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Description

The compound H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence includes cysteine, tyrosine, isoleucine, asparagine, proline, leucine, and glycine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU, HATU, or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Proteins: Modulating protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: is unique due to its specific amino acid sequence and the presence of both D- and L-amino acids, which can influence its stability, activity, and interactions with biological targets .

Properties

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2R)-1-[(4R,10R,13S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26?,27?,28+,29-,30+,34-/m0/s1

InChI Key

VIFAMMRBZBWEID-OTXVFJHFSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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